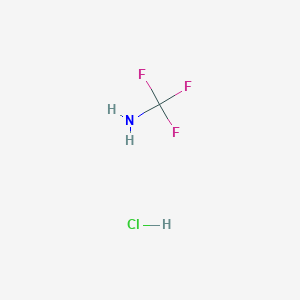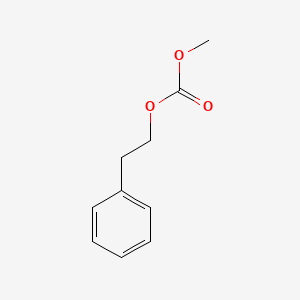![molecular formula C18H14N4O6 B14751906 4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) is an organic compound with the molecular formula C18H14N4O6. It is known for its applications in various fields, including the synthesis of polymers and as an intermediate in the production of dyes and optical materials .
Métodos De Preparación
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) typically involves the reaction of 1,4-dihydroxybenzene with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, forming diamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, optical materials, and as a monomer in polymer synthesis
Mecanismo De Acción
The mechanism of action of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) can be compared with similar compounds such as:
4,4’-[1,4-Phenylenebis(oxy)]bis(3-trifluoromethylaniline): This compound has similar structural features but includes trifluoromethyl groups instead of nitro groups.
4,4’-[1,3-Phenylenebis(oxy)]bis(aniline): This compound has a similar backbone but different substitution patterns on the phenyl rings.
The uniqueness of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C18H14N4O6 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
4-[4-(4-amino-3-nitrophenoxy)phenoxy]-2-nitroaniline |
InChI |
InChI=1S/C18H14N4O6/c19-15-7-5-13(9-17(15)21(23)24)27-11-1-2-12(4-3-11)28-14-6-8-16(20)18(10-14)22(25)26/h1-10H,19-20H2 |
Clave InChI |
PBRWAQLRJROVMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])OC3=CC(=C(C=C3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)

![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)



![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)




![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
